

The Discovery of Galactosyl-lactose: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galactosyl-lactose	
Cat. No.:	B1165524	Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Galactosyl-lactose, a group of trisaccharides composed of a galactose moiety linked to a lactose molecule, represents a significant area of interest in glycobiology, nutrition, and therapeutic development. As key components of both human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), their history is intertwined with the evolution of carbohydrate chemistry and our understanding of their profound physiological roles. This technical guide traces the historical milestones in the discovery, isolation, and characterization of the primary isomers of galactosyl-lactose: 3'-galactosyllactose (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL). It provides a detailed account of the pioneering research that distinguished these molecules from the complex mixtures in which they were found, alongside the experimental methodologies that were pivotal to their identification. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the origins and scientific underpinnings of galactosyl-lactose research.

Introduction: A Tale of Two Discoveries

The history of **galactosyl-lactose** unfolds along two parallel but interconnected paths: the exploration of the complex carbohydrate fraction of human milk and the investigation of the enzymatic modification of lactose.

The Human Milk Oligosaccharide (HMO) Connection: The first clues to the existence of **galactosyl-lactose** emerged from studies of human milk in the early 20th century. Researchers observed significant differences in the gut microbiota of breastfed versus formula-fed infants, leading to the hypothesis that specific components in human milk were responsible. [1] Around 1930, a non-lactose carbohydrate fraction in human milk was identified and termed "gynolactose".[1] This marked the beginning of dedicated research into what are now known as Human Milk Oligosaccharides (HMOs).

The Enzymatic Synthesis Pathway: Concurrently, in the mid-20th century, scientists studying the enzymatic hydrolysis of lactose by β -galactosidase observed the formation of new, more complex oligosaccharides.[1] This phenomenon, termed transgalactosylation, revealed that under certain conditions, the enzyme would transfer a galactose unit to another lactose molecule rather than to water, thereby synthesizing what we now know as galactooligosaccharides (GOS), a mixture in which **galactosyl-lactoses** are principal components.

It was at the intersection of these two fields of study—nutritional biochemistry and enzymology—that the individual isomers of **galactosyl-lactose** were eventually isolated, characterized, and their significance appreciated.

The Historical Timeline of Discovery Early Observations and the "Gynolactose" Era (c. 1930s)

The journey to discovering **galactosyl-lactose** began with the work of Polonowski and Lespagnol, who in the 1930s, identified a carbohydrate fraction in human milk that was distinct from lactose. They named this complex mixture "gynolactose".[1] While the individual components of gynolactose were not yet identified, this pioneering work established that human milk contained a rich diversity of oligosaccharides beyond simple lactose, setting the stage for future discoveries.

The Dawn of Characterization: The "Bifidus Factor" and Enzymatic Synthesis (1950s)

The 1950s marked a pivotal decade for oligosaccharide research.

HMO Research: A collaborative effort between researchers like Paul György and Richard Kuhn focused on identifying the "bifidus factor" in human milk, a substance that promoted the growth of beneficial Bifidobacterium species.[2][3] This research led to the systematic fractionation of gynolactose and the first structural elucidations of several HMOs.[3][4] It is within this body of work that the presence of trisaccharides with the composition of **galactosyl-lactose** was first strongly suspected.

Enzymatic Synthesis: Simultaneously, researchers including Kurt Wallenfels, Moshe Aronson, and John Pazur were investigating the action of β -galactosidase on concentrated lactose solutions.[1] In 1951 and 1952, they published findings demonstrating that this enzyme could synthesize new oligosaccharides through a transgalactosidation mechanism.[1] These newly formed compounds were the first enzymatically produced GOS, and while not fully characterized at the time, **galactosyl-lactose** isomers would have been among the primary products.

The Isomers Emerge: Isolation and Structural Elucidation (1960s - 1990s)

With the advancement of chromatographic and spectroscopic techniques, researchers were finally able to isolate and precisely identify the individual isomers of **galactosyl-lactose** from the complex mixtures of HMOs and GOS.

- 3'-Galactosyllactose (3'-GL): The first identification of 3'-GL is reported to have occurred in the early 1960s during the intensive characterization of HMOs.[5] As a component of the "bifidus factor," its discovery was part of the broader effort to understand the unique composition of human milk.
- 6'-Galactosyllactose (6'-GL): A definitive milestone in the history of **galactosyl-lactose** was the work of Yamashita and Kobata in 1974. They successfully isolated a new trisaccharide from human milk and, through detailed chemical analysis, unequivocally identified its structure as 6'-O-β-D-galactopyranosyl-lactose, or 6'-galactosyllactose.[4]
- 4'-Galactosyllactose (4'-GL): The last of the three primary isomers to be formally identified from human milk was 4'-galactosyllactose. In 1995, Sugawara and Idota reported the discovery of this "new oligosaccharide" in human milk, completing the trio of major galactosyl-lactose isomers.[4][5][6]

Experimental Protocols: From Discovery to Characterization

The isolation and characterization of **galactosyl-lactose** isomers from their natural source (human milk) or from enzymatic reaction mixtures involved a multi-step process that has evolved over time. The following sections describe the general methodologies employed in the mid to late 20th century, based on the available literature.

Isolation from Human Milk (HMOs)

The general workflow for isolating **galactosyl-lactose** from human milk involved several stages of purification and fractionation.

Methodology:

- Sample Preparation: Pooled human milk was defatted by centrifugation and deproteinized, often by ethanol precipitation.
- Removal of Lactose: The bulk of the lactose was removed, typically through crystallization in ethanol, to enrich the oligosaccharide fraction.
- Chromatographic Fractionation: The enriched oligosaccharide mixture was then subjected to various forms of chromatography to separate the components based on size, charge, and structure.
 - Gel Filtration Chromatography: Columns packed with materials like Sephadex were used to separate oligosaccharides by size. Trisaccharides like galactosyl-lactose would elute in specific fractions.
 - Paper Chromatography: This was a crucial technique in the mid-20th century for separating closely related sugars. The mobility of the unknown compounds was compared to known standards.
 - Ion-Exchange Chromatography: This was used to remove any charged molecules, such as sialylated oligosaccharides.

Enzymatic Synthesis and Isolation (GOS)

The production and subsequent isolation of **galactosyl-lactose** from a GOS mixture followed a different initial path but relied on similar downstream purification techniques.

Methodology:

- Enzymatic Reaction: A high concentration of lactose (e.g., 20-50% w/v) was dissolved in a suitable buffer (e.g., phosphate or acetate buffer).
- Enzyme Addition: β-galactosidase from a microbial source (e.g., Aspergillus oryzae, Kluyveromyces lactis) was added to the lactose solution.
- Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 40-50°C)
 and pH for a specific duration, allowing for transgalactosylation to occur.
- Reaction Termination: The reaction was stopped, typically by heat inactivation of the enzyme.
- Purification: The resulting mixture, containing monosaccharides (glucose, galactose), unreacted lactose, and various GOS products, was then subjected to chromatographic techniques similar to those used for HMOs (e.g., gel filtration, paper chromatography, and later, HPLC) to isolate the galactosyl-lactose isomers.

Structural Elucidation

Once a pure trisaccharide was isolated, its precise structure was determined using a combination of chemical and analytical methods.

Methodology:

- Sugar Composition Analysis: The isolated oligosaccharide was hydrolyzed with acid, and the
 resulting monosaccharides were identified and quantified using techniques like paper
 chromatography or gas-liquid chromatography. For galactosyl-lactose, this would yield
 galactose and glucose in a 2:1 ratio.
- Methylation Analysis: This was a key technique to determine the linkages between the sugar units. All free hydroxyl groups were methylated. The methylated oligosaccharide was then

hydrolyzed, and the partially methylated monosaccharides were identified. The positions of the non-methylated hydroxyl groups indicated where the linkages occurred.

- Enzymatic Digestion: Specific glycosidases were used to selectively cleave certain linkages, providing further evidence for the structure. For example, treatment with β -galactosidase would release galactose.
- Spectroscopy (Later Developments): In later years, Nuclear Magnetic Resonance (NMR) spectroscopy became the most powerful tool for unambiguous structural determination, providing detailed information about the anomeric configuration (α or β) and the linkage positions of the glycosidic bonds.

Data Presentation

Table 1: Key Historical Milestones in the Discovery of Galactosyl-lactose

Approx. Date	Key Discovery/Even t	Key Researchers/Gr oups	Significance	References
c. 1930	Identification of "gynolactose," a non-lactose carbohydrate fraction in human milk.	Polonowski & Lespagnol	First indication of complex oligosaccharides in human milk.	[1]
1951-1952	Observation of oligosaccharide synthesis via transgalactosylati on during enzymatic hydrolysis of lactose.	Wallenfels, Aronson, Pazur	First demonstration of the enzymatic synthesis of GOS, including galactosyl- lactose.	[1]
1950s	Systematic study of HMOs as the "bifidus factor."	György, Kuhn, et al.	Linked human milk oligosaccharides to infant gut health and began structural characterization.	[2][3]
Early 1960s	First identification of 3'- galactosyllactose as a component of HMOs.	HMO Researchers (e.g., Kuhn's group)	First of the three primary isomers to be identified.	[5]
1974	Isolation and structural characterization of 6'-	Yamashita & Kobata	First definitive structural elucidation of a specific	[4]

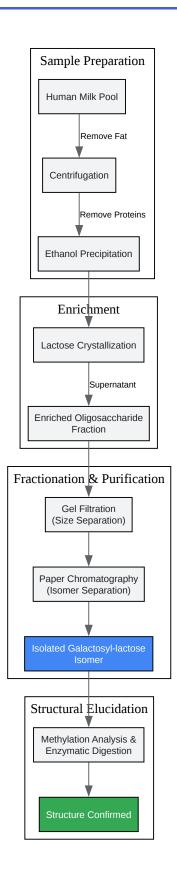
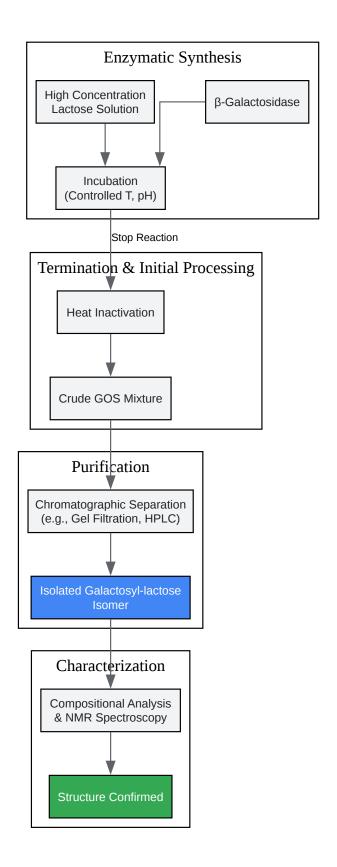

	galactosyllactose from human milk.		galactosyl- lactose isomer.	
1995	Identification of 4'- galactosyllactose in human milk.	Sugawara & Idota	Completed the discovery of the three major galactosyllactose isomers in human milk.	[4][5][6]

Table 2: Physicochemical Properties of Galactosyl-lactose Isomers

Property	3'-Galactosyllactose (3'-GL)	4'-Galactosyllactose (4'-GL)	6'-Galactosyllactose (6'-GL)
Systematic Name	β-D-Galp-(1 → 3)- $β$ -D-Galp-(1 → 4)-D-Glc	β-D-Galp-(1 → 4)- $β$ -D-Galp-(1 → 4)-D-Glc	β-D-Galp-(1 → 6)- $β$ -D-Galp-(1 → 4)-D-Glc
Molecular Formula	C18H32O16	C18H32O16	C18H32O16
Molecular Weight	504.44 g/mol	504.44 g/mol	504.44 g/mol
Glycosidic Linkages	$\beta(1\rightarrow 3),\ \beta(1\rightarrow 4)$	$\beta(1\rightarrow 4),\ \beta(1\rightarrow 4)$	$\beta(1\rightarrow6),\ \beta(1\rightarrow4)$
Natural Occurrence	Human Milk, GOS	Human Milk, GOS	Human Milk, GOS

Mandatory Visualizations



Click to download full resolution via product page

Caption: Workflow for the isolation and characterization of **Galactosyl-lactose** from Human Milk.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. Richard Kuhn Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 3. Historical Aspects of Human Milk Oligosaccharides PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUMAN MILK OLIGOSACCHARIDES (HMOS): STRUCTURE, FUNCTION, AND ENZYME-CATALYZED SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Infant Formula Supplemented with Biotics: Current Knowledge and Future Perspectives -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of Galactosyl-lactose: A Historical and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165524#what-is-the-history-of-the-discovery-of-galactosyl-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com